3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine
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Overview
Description
Pyrazine derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Synthesis Analysis
The synthesis of pyrazine derivatives often involves cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand have been synthesized under solvothermal conditions, resulting in structures ranging from discrete binuclear structures to one-dimensional infinite chain structures .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazine derivatives can be complex and varied. For example, one method involves a one-pot synthesis of 1,5-fused-1,2,3-triazoles having a piperazine moiety through alkyne–azide 1,3-dipolar cycloaddition .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives can vary greatly depending on the specific compound. For example, some polymers based on a pyrazin-2-yl ligand show high intensity in N, N -dimethylformamide (DMF) solution and high thermal stability .Scientific Research Applications
Field
This application is in the field of Medicinal Chemistry and Cancer Research .
Summary of the Application
Pyrazine compounds, including “3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine”, have been studied for their potential as anticancer drugs . These compounds are designed to inhibit the SHP2 protein, which is a member of the Protein Tyrosine Phosphatases (PTPs) family closely related to cancer .
Methods of Application
The researchers used a structure-based drug design to optimize the known inhibitor SHP099 by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . They synthesized three pyrazine-based small molecules and examined their cytotoxic effect on different human cancer cell lines .
Results or Outcomes
The studies concluded in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds which is an active and acceptable cytotoxic agent .
Application in Drug Discovery
Field
This application is in the field of Drug Discovery and Medicinal Chemistry .
Summary of the Application
Pyrrolopyrazine, a biologically active scaffold that contains pyrrole and pyrazine rings, has exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Methods of Application
Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
Results or Outcomes
According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Future Directions
properties
IUPAC Name |
3-pyrazin-2-yl-1,2,4-thiadiazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5S/c7-6-10-5(11-12-6)4-3-8-1-2-9-4/h1-3H,(H2,7,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNWYXJXDGKCBFV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=N1)C2=NSC(=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00616983 |
Source
|
Record name | 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
CAS RN |
138588-23-5 |
Source
|
Record name | 3-(Pyrazin-2-yl)-1,2,4-thiadiazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00616983 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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